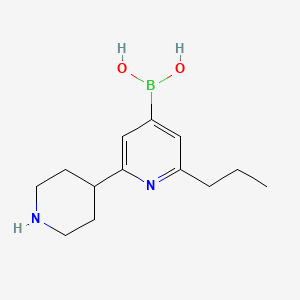
2-(Bromomethyl)-1,3-dimethyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1,3-dimethyl-5-nitrobenzene is an organic compound with a benzene ring substituted with a bromomethyl group, two methyl groups, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-dimethyl-5-nitrobenzene typically involves the bromination of 1,3-dimethyl-5-nitrobenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of brominating agents like N-bromosuccinimide in combination with solvents such as acetone or dichloromethane is common .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1,3-dimethyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 2-(aminomethyl)-1,3-dimethyl-5-nitrobenzene.
Oxidation: Formation of 2-(bromomethyl)-1,3-dimethyl-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2-(Bromomethyl)-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1,3-dimethyl-5-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds.
Reduction: The nitro group is reduced to an amine through the transfer of electrons from the reducing agent to the nitro group.
Oxidation: The methyl groups are oxidized to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent to the methyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1,3-dimethylbenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-(Chloromethyl)-1,3-dimethyl-5-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
2-(Bromomethyl)-1,3-dimethyl-4-nitrobenzene: The position of the nitro group is different, affecting the compound’s reactivity and the types of reactions it undergoes
Uniqueness
2-(Bromomethyl)-1,3-dimethyl-5-nitrobenzene is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
89210-31-1 |
|---|---|
Formule moléculaire |
C9H10BrNO2 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-8(11(12)13)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
WKMKJIXIVRQQRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CBr)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)












